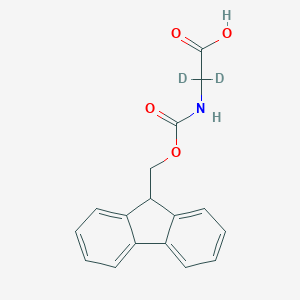

Fmoc-Gly-OH-2,2-d2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKDFTQNXLHCGO-KNXIQCGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583857 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284665-11-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Fmoc-glycine-d2

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-glycine-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2 (Fmoc-glycine-d2), a deuterated derivative of Fmoc-Gly-OH. This isotopically labeled amino acid is a valuable tool in peptide synthesis, proteomics, and metabolic research.[1][2][3] Its primary applications include its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic studies.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-glycine-d2 is presented below.

| Property | Value | Reference |

| CAS Number | 284665-11-8 | |

| Molecular Formula | C₁₇H₁₃D₂NO₄ | [3] |

| Molecular Weight | 299.32 g/mol | [6] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 174-175 °C | [8] |

| Isotopic Purity | ≥98 atom % D | [3] |

| Storage Temperature | 2-8°C, desiccated, protected from light | [3] |

Synthesis of Fmoc-glycine-d2

The synthesis of Fmoc-glycine-d2 involves two key steps: the deuteration of glycine at the α-carbon, followed by the protection of the amino group with the Fmoc moiety.

Experimental Protocol

Step 1: Synthesis of Glycine-2,2-d2

A common method for the deuteration of the α-carbon of amino acids is through exchange in a deuterated solvent under acidic or basic conditions.

-

Dissolution: Dissolve glycine (1.0 eq) in deuterium oxide (D₂O).

-

pH Adjustment: Adjust the pD of the solution to approximately 10-11 using a suitable base, such as sodium carbonate (Na₂CO₃) or an organic base like pyridine-d5.

-

Heating: Heat the reaction mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the H/D exchange at the α-carbon.

-

Monitoring: Monitor the progress of the deuteration by ¹H NMR spectroscopy, observing the disappearance of the α-proton signal.

-

Isolation: After completion, neutralize the solution with a deuterated acid (e.g., DCl in D₂O) and remove the solvent under reduced pressure to obtain glycine-2,2-d2. The product should be dried thoroughly under high vacuum.

Step 2: N-protection of Glycine-2,2-d2 with Fmoc-Cl

This step follows a standard procedure for the Fmoc protection of amino acids, often referred to as the Schotten-Baumann reaction.

-

Dissolution: Suspend glycine-2,2-d2 (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

-

Addition of Fmoc-Cl: Cool the mixture in an ice bath and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.0 eq) in a suitable organic solvent, such as dioxane, dropwise with vigorous stirring.[9]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure complete reaction.[9]

-

Work-up: Dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Fmoc-Cl and other impurities.[9]

-

Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-glycine-d2.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-glycine-d2.

Caption: Synthesis workflow for Fmoc-glycine-d2.

Characterization of Fmoc-glycine-d2

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Fmoc-glycine-d2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation and for confirming the isotopic labeling.

-

¹H NMR: The ¹H NMR spectrum of Fmoc-glycine-d2 is expected to be similar to that of non-deuterated Fmoc-glycine, with the notable absence of the singlet corresponding to the α-protons of the glycine moiety. The characteristic signals for the Fmoc group (aromatic protons and the CH and CH₂ protons) should be present.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the α-carbon, confirming the success of the deuteration step.

-

¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the carbonyl carbon, the α-carbon (which may show a slightly different chemical shift and coupling pattern due to the presence of deuterium), and the carbons of the Fmoc group.

Expected ¹H NMR data for the Fmoc group:

-

~7.8 ppm (d, 2H, aromatic)

-

~7.6 ppm (d, 2H, aromatic)

-

~7.4 ppm (t, 2H, aromatic)

-

~7.3 ppm (t, 2H, aromatic)

-

~4.4 ppm (d, 2H, Fmoc-CH₂)

-

~4.2 ppm (t, 1H, Fmoc-CH)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

-

Expected Molecular Ion Peak: For Fmoc-glycine-d2, the molecular weight is 299.32 g/mol .[6] In a high-resolution mass spectrum, the molecular ion peak ([M+H]⁺) should be observed at m/z 300.1. A mass shift of +2 compared to the non-deuterated analogue (MW = 297.31 g/mol ) confirms the incorporation of two deuterium atoms.[10]

Melting Point Analysis

The melting point is a useful indicator of purity.

-

Expected Melting Point: The reported melting point for Fmoc-glycine-d2 is in the range of 174-175 °C.[8] This is very close to the melting point of non-deuterated Fmoc-glycine, which is reported to be around 174-175 °C as well.[9]

Caption: Characterization workflow for Fmoc-glycine-d2.

Applications in Research and Development

Fmoc-glycine-d2 is a versatile reagent with several important applications in scientific research and drug development:

-

Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) to introduce a deuterated glycine residue at a specific position within a peptide sequence.[2] This can be useful for structural studies by NMR or for altering the metabolic stability of the peptide.

-

Quantitative Proteomics: As a stable isotope-labeled internal standard, it is crucial for accurate quantification of glycine-containing peptides and proteins in complex biological samples using mass spectrometry-based proteomics techniques.[2][4]

-

Metabolic Studies: The deuterium label serves as a tracer to follow the metabolic fate of glycine in various biochemical pathways.[2]

-

Biomolecular NMR: Deuterated compounds can be used in biomolecular NMR studies to simplify complex spectra and aid in structural determination.[3]

Conclusion

The are crucial for its application in advanced research and development. The synthetic route, involving deuteration of glycine followed by N-protection, is straightforward. Rigorous characterization using NMR, mass spectrometry, and melting point analysis ensures the high purity and isotopic enrichment required for its intended applications. The availability of this deuterated amino acid provides researchers with a powerful tool for a wide range of studies, from quantitative proteomics to the investigation of metabolic pathways.

References

- 1. selleckchem.com [selleckchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Glycine-ð-Fmoc (2,2-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)(2,2-~2~H_2_)glycine | C17H15NO4 | CID 16213302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]

- 10. Fmoc-Gly-OH(29022-11-5) MS [m.chemicalbook.com]

Deuterium-Labeled Glycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the applications, methodologies, and quantitative analysis involving deuterium-labeled glycine in metabolic research, drug development, and advanced analytical techniques.

Deuterium-labeled glycine, a stable isotope-labeled version of the simplest amino acid, has emerged as an indispensable tool in modern scientific research. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, researchers can subtly alter the physicochemical properties of glycine without significantly perturbing biological systems. This isotopic substitution provides a powerful lens through which to investigate complex biological processes, from elucidating metabolic pathways to enhancing the therapeutic potential of drugs. This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols associated with the use of deuterium-labeled glycine, tailored for researchers, scientists, and drug development professionals.

Core Principles: The Kinetic Isotope Effect and Isotopic Labeling

The utility of deuterium-labeled glycine is rooted in two fundamental principles: the kinetic isotope effect (KIE) and its application as a tracer in isotopic labeling studies.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is substituted at that position. This effect is particularly significant for hydrogen, as deuterium doubles its mass.[1] The rate of a reaction involving a C-¹H bond is typically 6–10 times faster than that of a C-²H bond.[1] This principle is strategically employed in drug development to slow down the metabolism of a drug, thereby improving its pharmacokinetic profile.

As a tracer , deuterium-labeled glycine can be introduced into a biological system to track the metabolic fate of glycine and its downstream products. Because it is chemically almost identical to its unlabeled counterpart, it participates in the same biochemical reactions. However, its increased mass allows it to be distinguished and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Applications of Deuterium-Labeled Glycine

The unique properties of deuterium-labeled glycine have led to its widespread use in several key areas of scientific research and development.

Metabolic Research and Tracer Studies

Deuterium-labeled glycine is a powerful tool for tracing metabolic pathways in vivo and in vitro. A common approach involves the administration of deuterated water (D₂O), which leads to the incorporation of deuterium into non-essential amino acids, including glycine, during their biosynthesis.[2][3] This enables the study of whole-body protein turnover and the flux through various metabolic pathways.

Glycine is a central player in one-carbon metabolism , a network of interconnected pathways essential for the synthesis of nucleotides, amino acids, and for methylation reactions.[4][5] By tracing the movement of the deuterium label from glycine, researchers can quantify the rates of these critical processes and understand how they are altered in disease states such as obesity and cancer.[6]

Quantitative Analysis as an Internal Standard

In analytical chemistry, particularly in quantitative mass spectrometry, deuterium-labeled compounds are considered the gold standard for internal standards.[5] Deuterium-labeled glycine is an ideal internal standard for the quantification of glycine and its metabolites in biological samples.[4] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during liquid chromatography (LC) and experiences similar ionization efficiency in the mass spectrometer.[5] This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, leading to highly precise and accurate quantification.

Drug Development and Pharmacokinetics

The kinetic isotope effect is strategically utilized in drug development to improve the pharmacokinetic properties of new drug candidates. By replacing hydrogen with deuterium at metabolically labile positions on a drug molecule, the rate of metabolic clearance can be reduced.[7][8] This can lead to a longer drug half-life, increased overall exposure (AUC), and potentially a reduced dosing frequency.[7] While not always the case, this "deuterium switch" has been successfully applied to several drugs, with deutetrabenazine being the first deuterated drug to receive FDA approval.[7][9] For glycine-containing drugs or drugs where glycine conjugation is a major metabolic pathway, deuteration can be a viable strategy to enhance their therapeutic profile.

Structural Biology and NMR Spectroscopy

In nuclear magnetic resonance (NMR) spectroscopy, the analysis of large proteins can be challenging due to spectral crowding and rapid signal decay. Selective deuteration of specific amino acids, including glycine, can help to simplify complex spectra.[10] Since deuterium has a different magnetic moment than hydrogen, its signals do not appear in a standard ¹H-NMR spectrum, effectively "silencing" the deuterated positions. This reduces spectral overlap and allows for the unambiguous assignment of signals from the remaining protons. Stereospecific deuteration of glycine's alpha-protons can also provide valuable information for determining the three-dimensional structure of proteins.[6]

Quantitative Proteomics

Deuterium labeling, particularly through the use of D₂O, offers a cost-effective and versatile method for quantitative proteomics.[2] Similar to the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, D₂O labeling allows for the measurement of protein synthesis and turnover on a proteome-wide scale.[2][11] As cells are grown in a medium containing D₂O, newly synthesized proteins incorporate deuterium-labeled amino acids, including glycine. By analyzing the rate of deuterium incorporation over time using mass spectrometry, researchers can determine the turnover rates of thousands of proteins simultaneously.[12][13]

Quantitative Data Summary

The following tables summarize quantitative data related to the applications of deuterium-labeled glycine.

| Parameter | Value | Reference |

| Average protein turnover rate (HeLa cells) | ~20 hours | [11] |

| Median protein half-life (AC16 cells) | 16.7–17.5 hours | [2] |

| Primary deuterium KIE for hydride transfer (GPDH) | 2.4 - 3.1 | [14] |

| Typical secondary deuterium KIE (α-carbon) | 1.1 - 1.2 | [1] |

| Isotopic enrichment for deuterated standards | ≥98% | [15] |

Table 1: Key Quantitative Parameters in Deuterium Labeling Studies. This table presents a selection of quantitative data from studies using deuterium labeling, highlighting protein turnover rates and kinetic isotope effects.

| Parameter | Non-deuterated Methadone | d₉-Methadone | Fold Change | Reference |

| Half-life (t½) in plasma (min) | 13.9 ± 1.5 | 28.1 ± 3.4 | 2.02 | [16] |

| Clearance (CL) (mL/min/kg) | 129.2 ± 14.8 | 63.9 ± 7.7 | 0.50 | [16] |

| Area Under the Curve (AUC) (ng·min/mL) | 77,419 ± 8,883 | 156,494 ± 18,970 | 2.02 | [16] |

Table 2: Impact of Deuteration on the Pharmacokinetics of Methadone in Rats. This table illustrates the significant effect of deuterium substitution on the key pharmacokinetic parameters of the drug methadone, demonstrating the potential of this strategy in drug development.

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Relative Error) | Within ±15% (±20% at LLOQ) |

| Precision (% Coefficient of Variation) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under relevant storage and processing conditions |

Table 3: Typical Validation Parameters for a Quantitative LC-MS/MS Method Using a Deuterated Internal Standard. This table outlines the standard criteria used to validate the performance of an analytical method employing a deuterated internal standard, ensuring data reliability and accuracy.[4][17]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium-labeled glycine.

Protocol 1: Measurement of Protein Turnover in Cell Culture using D₂O Labeling and LC-MS/MS

This protocol describes a typical workflow for measuring protein turnover rates in cultured cells.[2][3]

1. Cell Culture and Labeling:

-

Culture cells to approximately 70-80% confluency in standard growth medium.

-

Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O.

-

Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

2. Protein Extraction and Digestion:

-

Lyse the harvested cells in a suitable lysis buffer containing a protease inhibitor cocktail.

-

Quantify the protein concentration of each lysate.

-

Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

-

Digest the proteins into peptides overnight using mass spectrometry-grade trypsin.

3. LC-MS/MS Analysis:

-

Desalt the peptide samples using a C18 solid-phase extraction method.

-

Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a high-resolution mass spectrometer capable of accurate mass measurements and isotopic pattern analysis.

4. Data Analysis:

-

Identify peptides and proteins using a database search algorithm.

-

For each identified peptide, determine the rate of deuterium incorporation over the time course by analyzing the isotopic distribution of the peptide's mass spectrum.

-

Calculate the protein turnover rate by fitting the deuterium incorporation data to an exponential rise model.

Protocol 2: Quantitative Analysis of Glycine using Deuterium-Labeled Glycine as an Internal Standard

This protocol outlines the use of deuterium-labeled glycine for the accurate quantification of glycine in a biological matrix.

1. Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of the deuterium-labeled glycine internal standard solution.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) and centrifuging to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Inject the reconstituted sample onto an LC-MS/MS system.

-

Use a chromatographic method that provides good separation of glycine from other matrix components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled glycine and the deuterium-labeled glycine internal standard (Multiple Reaction Monitoring - MRM).

3. Data Analysis:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled glycine and a constant concentration of the deuterium-labeled internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of glycine in the unknown samples by interpolating their analyte-to-internal-standard peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Caption: General workflow for a metabolic labeling experiment with D₂O.

Caption: Workflow for using deuterium-labeled glycine as an internal standard.

Caption: Simplified diagram of glycine's role in one-carbon metabolism.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]

- 12. Protein turnover [utmb.edu]

- 13. Flexible Quality Control for Protein Turnover Rates Using d2ome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to the Benefits of Deuterated Amino Acids in Research

For Immediate Release

A Deep Dive into the Applications of Deuterated Amino Acids for Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and pharmaceutical development, the quest for more precise and powerful analytical tools is perpetual. Among the innovative techniques enhancing our understanding of complex biological systems, the use of deuterated amino acids has emerged as a cornerstone for a variety of applications, from quantitative proteomics to drug metabolism studies. This technical guide explores the profound benefits of incorporating deuterium-labeled amino acids into research, providing in-depth methodologies, quantitative data, and visual workflows to empower scientists in their pursuit of discovery.

Deuterated amino acids, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, offer a subtle yet powerful modification that does not significantly alter the biological activity of molecules. This unique property allows researchers to trace, quantify, and characterize proteins and metabolic pathways with exceptional accuracy.

Harnessing the Power of Mass Spectrometry: Quantitative Proteomics with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, and the use of deuterated amino acids offers a cost-effective and efficient method for differential labeling of cell populations.[1] In a typical SILAC experiment, one population of cells is grown in a medium containing the natural, "light" amino acids, while another is cultured in a medium with "heavy" amino acids, such as deuterated lysine and arginine.

Following cell lysis and protein digestion, the samples are mixed and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise relative quantification of proteins between the two cell populations.

References

Fmoc-Gly-OH-2,2-d2 CAS number and molecular weight

An In-depth Technical Guide to Fmoc-Gly-OH-2,2-d2

This technical guide provides a comprehensive overview of this compound, a deuterated derivative of Fmoc-protected glycine. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work. This document details the physicochemical properties, applications, and analytical methodologies associated with this compound.

Core Properties and Identification

This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2, is a non-radioactive, stable isotope-labeled amino acid. The incorporation of two deuterium atoms at the alpha-carbon position makes it a valuable tool in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 284665-11-8 | [1][2] |

| Molecular Weight | 299.32 g/mol | [1][2][3] |

| Molecular Formula | C₁₇H₁₃D₂NO₄ | [2] |

| Appearance | White to off-white solid | [2] |

| Synonyms | Fmoc-[D2]Gly-OH, N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2 | [1][3] |

Applications in Research and Development

The primary application of this compound lies in its utility as an internal standard in analytical chemistry.[2] Its chemical behavior is nearly identical to its non-deuterated counterpart, Fmoc-Gly-OH, but its increased mass allows for clear differentiation in mass spectrometric analyses. This makes it an ideal tool for:

-

Quantitative Bioanalysis: Accurately quantifying the concentration of Fmoc-Gly-OH or glycine-containing peptides in complex biological matrices such as plasma, urine, or tissue homogenates using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry).

-

Metabolic Tracing: Following the metabolic fate of glycine in biological systems. By introducing the labeled glycine, researchers can track its incorporation into proteins and other metabolites.

-

Peptide Synthesis: Used in solid-phase peptide synthesis to introduce a labeled glycine residue at a specific position within a peptide sequence. This allows for the synthesized peptide to be used as an internal standard for the quantification of the corresponding native peptide.

Experimental Protocols

While specific experimental conditions can vary based on the analytical instrumentation and the matrix being analyzed, the following provides a generalized protocol for the use of this compound as an internal standard in LC-MS based quantification.

Protocol: Quantification of a Glycine-Containing Peptide in Plasma using this compound as an Internal Standard

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte (the non-labeled peptide) in a suitable solvent (e.g., 50% acetonitrile in water) at a concentration of 1 mg/mL.

-

Prepare a stock solution of the internal standard (this compound labeled peptide) in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Spike a fixed amount of the internal standard stock solution into each calibration standard and QC sample.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibration standard, or QC sample, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50 µL of the mobile phase.

-

-

LC-MS Analysis:

-

Inject the reconstituted sample onto an appropriate C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical assay.

Caption: General workflow for quantitative bioanalysis.

This guide provides foundational information for the use of this compound. For specific applications, it is imperative to consult relevant scientific literature and develop and validate methods tailored to the specific research question and analytical instrumentation.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Gly-OH-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(9-fluorenylmethoxycarbonyl)-glycine-2,2-d2 (Fmoc-Gly-OH-d2), a deuterated analogue of Fmoc-Gly-OH. This document is intended to be a valuable resource for professionals in drug development and peptide synthesis, offering detailed data, experimental protocols, and insights into the impact of deuterium substitution on the physicochemical properties of this essential building block.

Introduction

Fmoc-Gly-OH is a fundamental component in solid-phase peptide synthesis (SPPS). The selective introduction of deuterium at the α-carbon to create Fmoc-Gly-OH-d2 offers a valuable tool for various applications, including mechanistic studies, metabolic tracing, and as an internal standard in mass spectrometry-based quantification.[1] Understanding the solubility and stability of this deuterated analogue is critical for its effective use in these applications and for the development of robust and reproducible synthetic and analytical methodologies.

Deuterium substitution can subtly alter the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE).[2] This increased bond strength can lead to enhanced metabolic stability by slowing down enzymatic C-H bond cleavage.[2] Furthermore, deuterium incorporation may influence properties such as solubility and chemical stability, which are crucial considerations in formulation and process development.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Gly-OH and its deuterated analogue, Fmoc-Gly-OH-d2, is presented below.

| Property | Fmoc-Gly-OH | Fmoc-Gly-OH-2,2-d2 | Reference(s) |

| CAS Number | 29022-11-5 | 284665-11-8 | [3][4] |

| Molecular Formula | C₁₇H₁₅NO₄ | C₁₇H₁₃D₂NO₄ | [1][3] |

| Molecular Weight | 297.31 g/mol | 299.32 g/mol | [3][5] |

| Appearance | White to off-white powder | White to off-white solid | [1][3] |

| Melting Point | 176-178 °C | 174-175 °C | [3][5] |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in peptide synthesis, influencing coupling efficiency and purification strategies. While comprehensive quantitative data for Fmoc-Gly-OH-d2 across a range of solvents is limited, available information for both the deuterated and non-deuterated forms is summarized below.

| Solvent | Fmoc-Gly-OH | This compound | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 175 mg/mL | [1][6] |

| Dimethylformamide (DMF) | Readily soluble | Soluble | [3][7] |

| Acetonitrile | Readily soluble | Soluble | [3][7] |

| Methanol | Slightly soluble; "almost transparency" | - | [3][8] |

| Ethanol | Slightly soluble | - | [3] |

| Water | Insoluble | - | [3] |

| Chloroform | Soluble | - | [9] |

| Dichloromethane | Soluble | - | [9] |

| Acetone | Soluble | - | [9] |

| Ethyl Acetate | Soluble | - | [9] |

Note: "-" indicates that no specific quantitative data was found in the searched literature.

The available data suggests that deuteration may enhance the solubility of Fmoc-Gly-OH in DMSO. Further experimental studies are required to establish a complete comparative solubility profile in other relevant solvents.

Stability Characteristics

The stability of Fmoc-Gly-OH-d2 is a key consideration for its storage, handling, and application in chemical and biological systems. The stability can be assessed from two perspectives: chemical stability and metabolic stability.

Chemical Stability

The Fmoc protecting group is known for its lability to basic conditions, a property exploited for its removal during SPPS.[10] It is generally stable under acidic conditions.[10] The effect of deuteration at the α-carbon on the chemical stability of the Fmoc group has not been extensively studied for this specific molecule. However, studies on other deuterated carboxylic acids suggest that deuteration can slightly decrease acidity (increase pKa), which may have a minor impact on the kinetics of base-catalyzed hydrolysis.[11]

General Stability Profile of the Fmoc Group:

-

Base Labile: Cleaved by secondary amines such as piperidine.[10]

-

Acid Stable: Resistant to cleavage by strong acids like trifluoroacetic acid (TFA).[10]

-

Thermal Stability: While generally stable at ambient temperatures, thermal cleavage of the Fmoc group has been observed at elevated temperatures (e.g., 120 °C in DMSO).

Metabolic Stability

The primary rationale for deuteration in drug development is often to enhance metabolic stability. The cleavage of a C-H bond is frequently a rate-limiting step in drug metabolism by cytochrome P450 enzymes. Due to the kinetic isotope effect, the stronger C-D bond in Fmoc-Gly-OH-d2 is expected to be cleaved at a slower rate than the corresponding C-H bond in Fmoc-Gly-OH.[2] This can lead to a longer biological half-life and altered pharmacokinetic profile if α-carbon oxidation is a significant metabolic pathway.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a general procedure for determining the equilibrium solubility of Fmoc-Gly-OH-d2 in various solvents using the shake-flask method.

Materials:

-

Fmoc-Gly-OH-d2

-

Selected solvents (e.g., water, methanol, acetonitrile, DMF, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of Fmoc-Gly-OH-d2 to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it on an orbital shaker or vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of Fmoc-Gly-OH-d2.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Assessing Chemical Stability (pH Profile)

This protocol describes a method to evaluate the stability of Fmoc-Gly-OH-d2 at different pH values.

Materials:

-

Fmoc-Gly-OH-d2

-

Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

HPLC-grade water and acetonitrile

-

Vials with screw caps

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV detector

Procedure:

-

Prepare a stock solution of Fmoc-Gly-OH-d2 in a suitable organic solvent (e.g., acetonitrile).

-

In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis.

-

Incubate the vials at a controlled temperature (e.g., 37 °C or 50 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately quench any degradation by diluting the aliquot with a suitable mobile phase or a neutralizing buffer.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of Fmoc-Gly-OH-d2 and any degradation products.

-

Plot the percentage of remaining Fmoc-Gly-OH-d2 against time for each pH condition to determine the degradation kinetics.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. Glycine metabolism | PPTX [slideshare.net]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Pharmacologic Modulation of Inhibitory Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 10. benchchem.com [benchchem.com]

- 11. peptideweb.com [peptideweb.com]

Commercial Suppliers and Technical Guide for Fmoc-Gly-OH-2,2-d2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical application of Fmoc-Gly-OH-2,2-d2, a deuterated derivative of Fmoc-glycine. This isotopically labeled amino acid is a valuable tool in various research and development applications, particularly in peptide synthesis and pharmacokinetic studies. This document outlines key commercial suppliers, summarizes critical quantitative data, and provides detailed experimental protocols for its use in Solid Phase Peptide Synthesis (SPPS).

Commercial Availability

This compound is available from several reputable chemical suppliers specializing in reagents for peptide synthesis and isotopic labeling. The following tables provide a summary of the product specifications from prominent vendors.

Supplier and Product Information

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | This compound | 284665-11-8[1] | C₁₇H₁₃D₂NO₄ | 299.32 g/mol [1][2][3] |

| MedChemExpress | Fmoc-Gly-OH-d2 | 284665-11-8[4][5] | C₁₇H₁₃D₂NO₄ | 299.32 g/mol [3][5] |

| Crescent Chemical | This compound | - | - | - |

| Creative Peptides | Fmoc-[D2]Gly-OH | 284665-11-8[6] | C₁₇H₁₅NO₄ | 299.33 g/mol [6] |

| CDN Isotopes | Glycine-2,2-d2-N-FMOC | 284665-11-8[7] | HOOCCD₂NH-FMOC | 299.32 g/mol [7] |

| Selleck Chemicals | Fmoc-α-d2-glycine | 284665-11-8[8] | - | - |

Physical and Chemical Properties

| Property | Sigma-Aldrich | MedChemExpress | CDN Isotopes |

| Isotopic Purity | 98 atom % D[1] | - | 98 atom % D[7] |

| Form | Solid[1] | Powder[3] | - |

| Melting Point | 174-175 °C (lit.)[1] | - | - |

| Storage Temperature | 2-8°C[1] | Powder: -20°C (3 years), 4°C (2 years)[3] | Room temperature[7] |

| Solubility | - | DMSO: 175 mg/mL (584.66 mM; requires ultrasound)[3] | - |

Core Applications

This compound is primarily utilized as a building block in Solid Phase Peptide Synthesis (SPPS).[9][10] Its applications are analogous to its non-deuterated counterpart, with the key advantage of introducing a stable isotopic label into the peptide backbone.[4][5]

Key uses include:

-

Internal Standards: Serves as an internal standard for quantitative analysis of peptides by mass spectrometry (LC-MS) or NMR.[4]

-

Tracer Studies: Acts as a tracer to monitor the metabolic fate and pharmacokinetic profiles of peptide-based drugs.[4][5] The deuterium label can influence metabolic pathways and potentially enhance drug stability.[3][5]

-

Structural Analysis: Aids in the structural elucidation of peptides and proteins using techniques like NMR spectroscopy.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) protocols. The chemical reactivity of the deuterated glycine is identical to the natural isotope for the purposes of these procedures.

General Workflow for SPPS using this compound

Caption: General workflow for Solid Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling

-

Weighing: Weigh the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) into a reaction vessel.

-

Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Agitation: Gently agitate the resin for at least 30 minutes to an hour to ensure proper swelling of the beads.[9]

Protocol 2: Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Initial Treatment: Drain the solvent from the swollen resin and add a solution of 20% piperidine in DMF. Agitate for 3-5 minutes.[5][11]

-

Second Treatment: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.[5]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][11] The completion of the deprotection can be monitored by UV spectroscopy of the washings.[12]

Protocol 3: Coupling of this compound

This protocol describes the activation and coupling of the deuterated glycine to the deprotected N-terminus of the peptide-resin.

-

Activation Mixture Preparation:

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[4]

-

-

Washing:

Logical Flow of Amino Acid Activation and Coupling

Caption: Activation and coupling of this compound.

Protocol 4: Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any acid-labile side-chain protecting groups.

-

Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin extensively with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for standard peptides is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers depends on the amino acid composition of the peptide.[1][6]

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.

-

Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.[4]

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the final peptide product under vacuum.[4]

-

Analytical Characterization

The final deuterated peptide should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight, which will be increased by 2 Da due to the deuterium labeling, and to verify the sequence.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. peptide.com [peptide.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. wernerlab.weebly.com [wernerlab.weebly.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Kinetic Isotope Effect in the Development of Deuterated Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, heavier isotope, deuterium, at strategic positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, primarily driven by the kinetic isotope effect (KIE), offers a powerful tool in drug development to enhance pharmacokinetic profiles, improve safety, and increase therapeutic efficacy. This guide provides an in-depth technical overview of the core principles of the KIE with deuterated compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. By leveraging the KIE, researchers can rationally design "deuterated drugs" with optimized properties, leading to improved clinical outcomes.

The Core Principle: The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1] The most pronounced KIE is observed when replacing hydrogen (¹H) with deuterium (²H or D), as this substitution doubles the atomic mass.[2] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[3][4]

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[2] By strategically replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be significantly reduced.[5] This can lead to several desirable outcomes in drug development, including:

-

Improved Metabolic Stability and Increased Half-Life: Slower metabolism results in a longer drug half-life (t½), allowing for less frequent dosing and improved patient compliance.[4]

-

Enhanced Bioavailability: Reduced first-pass metabolism can lead to higher systemic exposure (AUC) of the parent drug.[6]

-

Reduced Formation of Toxic Metabolites: By slowing down a specific metabolic pathway, the formation of toxic or reactive metabolites can be minimized, potentially improving the safety profile of the drug.[3]

-

Altered Metabolite Profiles: Deuteration can shift the metabolic pathway towards the formation of more desirable or active metabolites.[2]

Quantitative Data Presentation: Pharmacokinetic Profiles of Deuterated Drugs

The impact of deuteration on the pharmacokinetic profiles of several drugs has been extensively studied. The following tables summarize the key quantitative data for some notable examples.

Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine

| Pharmacokinetic Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change/Key Observation | Reference(s) |

| Active Metabolites (α- and β-dihydrotetrabenazine) | ||||

| Half-life (t½) | ~2-fold longer | Shorter | Slower elimination of active metabolites. | [5][7] |

| Peak Plasma Concentration (Cmax) | Lower | Higher | Reduced peak concentrations, potentially lowering the risk of dose-dependent adverse effects. | [6][8] |

| Area Under the Curve (AUC) | ~2-fold higher | Lower | Increased overall exposure to active metabolites. | [6][7] |

| Dosing Frequency | Twice daily | Three times daily | Improved patient convenience. | [5] |

Table 2: Pharmacokinetic Parameters of Deucravacitinib (a de novo deuterated drug)

| Pharmacokinetic Parameter | Deucravacitinib (6 mg, once daily at steady state) | Key Features | Reference(s) |

| Time to Maximum Concentration (Tmax) | 2-3 hours | Rapid absorption. | [9] |

| Maximum Concentration (Cmax) | 45 ng/mL | Achieves therapeutic concentrations. | [9] |

| Area Under the Curve (AUC) | 473 ng·hr/mL | Sufficient systemic exposure. | [9] |

| Terminal Half-life (t½) | 10 hours | Suitable for once-daily dosing. | [9] |

Table 3: Comparative Pharmacokinetics of Deuterated Ivacaftor (CTP-656) and Ivacaftor

| Pharmacokinetic Parameter | Deuterated Ivacaftor (CTP-656) | Ivacaftor | Fold Change/Key Observation | Reference(s) |

| Area Under the Curve (AUC) | ~3-fold greater | Lower | Substantially increased total drug exposure. | [10] |

| Plasma Concentration at 24 hours (C24) | ~3-fold greater | Lower | Higher sustained plasma levels. | [10] |

| Half-life (t½) | ~40% longer | Shorter | Slower elimination from the body. | [10] |

| Metabolite Profile | Greatest exposure is to the parent drug | Major metabolites are M1 (active) and M6 (inactive) | Deuteration reduces the rate of metabolism, leading to higher parent drug exposure. | [10] |

Table 4: Pharmacokinetics of Deuterated Enzalutamide (HC-1119)

| Pharmacokinetic Parameter | HC-1119 | Enzalutamide | Key Observation | Reference(s) |

| Dose Proportionality (AUC and Cmax) | Increased almost dose-proportionally at steady state (40, 80, and 160 mg) | - | Predictable pharmacokinetics. | [7] |

| Efficacious Dose | 80 mg/day (recommended for further studies) | 160 mg/day (regular dose) | Potential for a lower clinical dose with similar efficacy and potentially fewer side effects. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of deuterated compounds.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolism of a deuterated compound and its non-deuterated counterpart by liver enzymes.

Methodology:

-

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Positive control compound with known metabolic stability (e.g., testosterone)

-

Acetonitrile with an internal standard (for quenching the reaction and sample preparation)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound solution (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[12]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Compare the t½ of the deuterated compound to its non-deuterated counterpart to determine the magnitude of the kinetic isotope effect on metabolic stability.[13]

-

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog after oral administration.

Methodology:

-

Animals:

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Ensure compliance with all ethical guidelines for animal research.

-

-

Procedure:

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the deuterated or non-deuterated compound formulated in a suitable vehicle.

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug and any relevant metabolites.[14]

-

-

Data Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

-

t½: Elimination half-life.

-

-

Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds to assess the in vivo impact of deuteration.[13]

-

Cellular Phospho-STAT Assay for TYK2 Inhibition

Objective: To measure the inhibitory effect of a deuterated compound (e.g., deucravacitinib) on cytokine-induced STAT phosphorylation downstream of TYK2.

Methodology:

-

Materials:

-

Relevant cell line (e.g., human peripheral blood mononuclear cells or a suitable cell line expressing the target pathway)

-

Test compound (e.g., deucravacitinib)

-

Cytokine stimulant (e.g., IL-23 or IFN-α to activate the TYK2 pathway)

-

Fixation and permeabilization buffers

-

Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3)

-

Flow cytometer

-

-

Procedure:

-

Culture the cells to the appropriate density.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.

-

Fix and permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

-

Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in the presence of the test compound.[15]

-

-

Data Analysis:

-

Determine the percentage of inhibition of STAT phosphorylation at each concentration of the test compound.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of the compound that causes 50% inhibition).[15]

-

Mandatory Visualizations

Metabolic Pathway of Tetrabenazine

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. mdpi.com [mdpi.com]

- 5. deutetrabenazine for the treatment of chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I clinical trial of HC-1119: A deuterated form of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is Ivacaftor deuterated used for? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. HC-1119, a deuterated Enzalutamide, inhibits Migration, Invasion and Metastasis of the AR-positive triple-negative breast Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaron.com [pharmaron.com]

- 13. benchchem.com [benchchem.com]

- 14. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. We will delve into the core principles, detail the critical chemical reactions, present standardized experimental protocols, and offer quantitative data to inform synthesis strategies. This document aims to serve as an essential resource for professionals in academic research and the pharmaceutical industry, facilitating the efficient and high-purity production of peptides for a myriad of applications, from fundamental biological studies to the development of novel therapeutics.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that enables the stepwise assembly of an amino acid chain covalently bound to an insoluble solid support, commonly referred to as a resin.[1][2] This methodology is favored for its mild reaction conditions, which contributes to the integrity of the growing peptide chain.[2][3] The synthesis is characterized by three fundamental, repeated stages: the deprotection of the N-terminus, the coupling of the subsequent amino acid, and thorough washing of the resin.

Key Components of Fmoc SPPS:

-

Solid Support (Resin): The synthesis starts with an inert solid support, typically composed of polystyrene beads cross-linked with divinylbenzene. These beads are functionalized with a linker that dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.[2][4] The choice of resin is critical; for instance, Wang resin is commonly selected for peptides with a C-terminal carboxyl group, while Rink Amide resin is suitable for those with a C-terminal amide.[4][5]

-

Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This strategic protection prevents undesirable side reactions and ensures the peptide chain is elongated in the correct sequence.[2][4]

-

Side-Chain Protection: The reactive side chains of certain amino acids are shielded by acid-labile protecting groups to prevent their interference during the synthesis cycle.[2]

The Cyclical Workflow of Fmoc-SPPS

The synthesis of a peptide chain is an iterative process, with each cycle incorporating a single amino acid. A typical cycle in Fmoc solid-phase peptide synthesis can be visualized as follows:

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Gly-OH-2,2-d2 in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of stable isotopes, such as deuterium, into peptide structures offers significant advantages in drug development and metabolic research. Deuterated peptides often exhibit enhanced pharmacokinetic profiles due to the kinetic isotope effect, which can lead to increased metabolic stability and a longer in vivo half-life.[1] Fmoc-Gly-OH-2,2-d2 is a deuterated analog of Fmoc-Gly-OH, providing a valuable building block for the synthesis of peptides with improved properties or for use as internal standards in mass spectrometry-based assays. This document provides a detailed protocol for the incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) techniques.

Advantages of Incorporating Glycine-d2

The substitution of hydrogen with deuterium at the α-carbon of glycine can confer several beneficial properties to the resulting peptide:

-

Increased Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond, leading to a longer biological half-life of the peptide drug candidate.[1]

-

Altered Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can lead to higher plasma concentrations and prolonged exposure of the therapeutic peptide.[2]

-

Probes for Mechanistic Studies: Peptides containing deuterated amino acids are valuable tools in nuclear magnetic resonance (NMR) and mass spectrometry (MS) to study peptide structure, dynamics, and metabolism.[3][4]

Data Presentation

While direct, publicly available quantitative data comparing the synthesis of a specific peptide with and without this compound is limited, the following table provides representative data based on typical high-efficiency solid-phase peptide synthesis. These values are for illustrative purposes and actual results may vary depending on the peptide sequence and synthesis conditions.

| Parameter | Standard Fmoc-Gly-OH | This compound (Representative) | Notes |

| Coupling Efficiency | >99% | >99% | The kinetic isotope effect is not expected to significantly impact the amide bond formation under standard coupling conditions. Monitoring of the coupling reaction is always recommended. |

| Crude Peptide Purity | ~85-95% | ~85-95% | Purity is highly sequence-dependent. The incorporation of a single deuterated glycine is unlikely to significantly alter the purity profile. |

| Final Yield | ~70-85% | ~70-85% | The overall yield is dependent on the number of coupling cycles and the efficiency of each step. |

| Mass Spectrometry | Expected Mass (M) | Expected Mass (M+2) | The incorporation of Glycine-d2 will result in a mass increase of 2 Da compared to the non-deuterated peptide. |

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol is based on standard Fmoc/tBu chemistry.

Materials

-

This compound

-

Pre-loaded Wang or Rink Amide resin

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

ddH₂O

-

Diethyl ether

Protocol: Single Coupling Cycle for this compound

This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and by-products.

-

-

Confirmation of Coupling (Optional):

-

Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection

-

Resin Preparation:

-

After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.

-

-

Cleavage:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Fmoc-Gly-OH-2,2-d2 in Automated Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotopes, such as deuterium, into peptides is a powerful technique for a variety of applications in research and drug development. Deuterated peptides serve as internal standards for mass spectrometry-based quantification, aids in metabolic studies by tracking the fate of a drug candidate, and can be used in structural biology to probe peptide conformation and dynamics. Fmoc-Gly-OH-2,2-d2 is a deuterated building block for solid-phase peptide synthesis (SPPS) that allows for the site-specific introduction of a deuterium-labeled glycine residue. This document provides a detailed protocol for the use of this compound in an automated peptide synthesizer, including considerations for coupling efficiency, deuterium stability, and final peptide analysis.

Data Presentation

Table 1: Comparative Coupling Efficiency

| Amino Acid | Standard Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |

| Fmoc-Gly-OH | 30 - 60 | >99% | Glycine is the smallest and least sterically hindered amino acid, generally resulting in rapid and complete coupling. |

| This compound | 30 - 60 | >99% | The kinetic isotope effect for the acylation reaction is expected to be minimal. Standard coupling times should be sufficient. |

Table 2: Deuterium Label Stability

| SPPS Step | Reagent(s) | Condition | Expected Deuterium Retention (%) | Notes |

| Fmoc Deprotection | 20% Piperidine in DMF | Repeated cycles at room temperature | >98% | The Cα-D bond in glycine is generally stable under these basic conditions, though minimal exchange over numerous cycles is a remote possibility. |

| Cleavage from Resin | TFA-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | 2-3 hours at room temperature | >99% | The Cα-D bond is stable to strong acidic conditions used for cleavage. No significant back-exchange is expected.[1] |

Experimental Protocols

Materials and Reagents

-

This compound (Isotopic Purity >98 atom % D)

-

Standard Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Activator base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT) - choice depends on peptide sequence

-

Diethyl ether, cold

Protocol for Automated Peptide Synthesis

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer model.

1. Resin Preparation and First Amino Acid Loading

-

Swell the resin in DMF for at least 30 minutes in the reaction vessel of the synthesizer.

-

If starting with a pre-loaded resin, proceed to step 3. If loading the first amino acid, follow the synthesizer's standard protocol for loading the C-terminal amino acid onto the chosen resin.

2. Fmoc Deprotection

-

Drain the DMF from the reaction vessel.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Allow the reaction to proceed for the synthesizer's standard deprotection time (typically 5-10 minutes).

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for a second deprotection step.

-

Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Incorporation of this compound)

-

Prepare the amino acid solution: Dissolve 3-5 equivalents of this compound and an equimolar amount of coupling reagent (e.g., HBTU) in DMF.

-

Add the activator base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution to pre-activate for 1-2 minutes.

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes. For longer peptides or sequences prone to aggregation, a double coupling may be considered.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (at least 3 times).

4. Capping (Optional)

-

To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF. This is generally recommended for difficult couplings or long peptides.

5. Iterative Cycles

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

7. Cleavage and Global Deprotection

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers should be tailored to the peptide sequence.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

8. Analysis

-

Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).

-

Analyze the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass, which should reflect the incorporation of the two deuterium atoms (+2 Da compared to the non-deuterated analog).

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the purity and identity of the final product by mass spectrometry and HPLC.

Mandatory Visualizations

Caption: Automated peptide synthesis workflow for incorporating this compound.

Conclusion

The use of this compound in automated peptide synthesizers is a straightforward process that follows standard SPPS protocols. The deuterium label is expected to be stable throughout the synthesis, including the repetitive basic conditions of Fmoc deprotection and the final acidic cleavage. The kinetic isotope effect on the coupling reaction is predicted to be negligible, allowing for standard coupling times to be employed. As with any peptide synthesis, optimization of coupling times and reagents may be necessary for particularly long or difficult sequences. Final analysis by mass spectrometry is essential to confirm the successful incorporation and retention of the deuterium label.

References

Unlocking Precision in Proteomics: Applications of Fmoc-Gly-OH-2,2-d2

Abstract